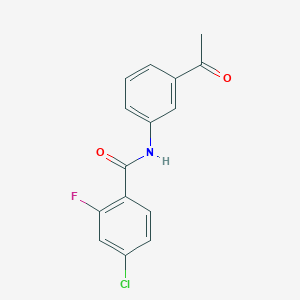
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide
Descripción general
Descripción
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide, commonly known as XTT, is a yellow tetrazolium salt that is widely used in scientific research applications. XTT is an important tool in the field of biochemistry and cell biology, as it allows researchers to measure the metabolic activity of cells and tissues.
Mecanismo De Acción
The mechanism of action of XTT is based on its ability to be reduced by metabolically active cells. The reduction of XTT by cells results in the formation of a water-soluble formazan dye, which can be measured spectrophotometrically. The amount of formazan dye produced is directly proportional to the number of metabolically active cells present in the culture.
Biochemical and Physiological Effects:
XTT is a non-toxic compound that does not interfere with cellular metabolism or function. It is readily taken up by cells and is metabolized by the mitochondrial dehydrogenase enzyme. The reduction of XTT by this enzyme results in the formation of a water-soluble formazan dye, which can be measured to assess the metabolic activity of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of XTT is its ease of use and versatility. It is a simple and reliable method for measuring the metabolic activity of cells and tissues. Additionally, XTT is a non-toxic compound that does not interfere with cellular metabolism or function, making it an ideal tool for use in cell proliferation assays and cytotoxicity studies.
However, there are some limitations to the use of XTT. One of the main limitations is that it cannot be used to measure the metabolic activity of cells that do not have mitochondrial dehydrogenase activity. Additionally, XTT is sensitive to light and requires careful handling to prevent degradation and false results.
Direcciones Futuras
There are many potential future directions for the use of XTT in scientific research. One potential direction is the development of new XTT analogs that are more sensitive or selective for specific cell types or metabolic pathways. Additionally, XTT could be used in combination with other assays to provide more comprehensive information about cellular metabolism and function. Overall, XTT is a valuable tool in the field of biochemistry and cell biology, with many potential applications in future research.
Aplicaciones Científicas De Investigación
XTT is widely used in scientific research applications to measure the metabolic activity of cells and tissues. It is commonly used in cell proliferation assays, where it is used to measure the number of viable cells in a culture. XTT can also be used to measure the cytotoxicity of compounds, as it is converted to a water-soluble formazan dye by metabolically active cells. This allows researchers to assess the efficacy of potential drug candidates and to screen for potential toxic effects.
Propiedades
IUPAC Name |
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-11-5-13-23(14-6-12-22)20(24)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIWUWQIUOCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4709653.png)
![5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione](/img/structure/B4709661.png)
![ethyl 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4709662.png)
![methyl 2-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4709683.png)


![methyl 5-methyl-4-oxo-3-(2-oxopropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4709696.png)
![4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4709703.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4709708.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4709716.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)
![ethyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4709724.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709731.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)